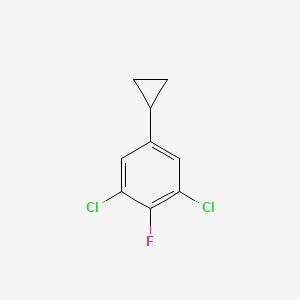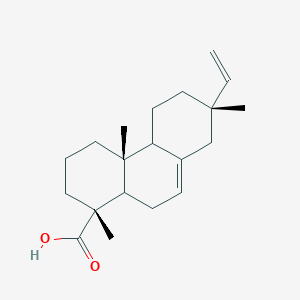
7,15-Isopimaradien-18-oic acid; Isopimaric acid A; Delta7,15-Isopimaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,15-Isopimaradien-18-oic acid: Isopimaric acid A or Delta7,15-Isopimaric acid , is a diterpenoid resin acid. It is a tricyclic diterpene that originates from various coniferous trees, particularly from the genus Pinus . This compound is known for its biological activities, including its role as a large conductance calcium-activated potassium channel (BK channel) opener .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Isopimaradien-18-oic acid typically involves the extraction from natural sources such as coniferous trees. The compound can be isolated through a series of solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of 7,15-Isopimaradien-18-oic acid involves large-scale extraction from pine resin. The resin is subjected to distillation and purification processes to isolate the desired diterpenoid resin acids .
化学反応の分析
Types of Reactions: 7,15-Isopimaradien-18-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at the carboxylic acid group or the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of oxo-isopimaric acid derivatives.
Reduction: Formation of reduced isopimaric acid derivatives.
Substitution: Formation of halogenated or nucleophile-substituted isopimaric acid derivatives.
科学的研究の応用
7,15-Isopimaradien-18-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in modulating ion channels, particularly BK channels.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the production of adhesives, varnishes, and other resin-based products
作用機序
The primary mechanism of action of 7,15-Isopimaradien-18-oic acid involves its interaction with large conductance calcium-activated potassium channels (BK channels). The compound enhances the calcium and voltage sensitivity of the alpha subunit of BK channels, leading to increased potassium efflux. This hyperpolarizes the cell membrane, reducing cellular excitability . Additionally, it acts as an agonist of retinoid X receptors (RXRα, RXRβ, and RXRγ), influencing various cellular pathways .
類似化合物との比較
- Pimaric acid
- Sandaracopimaric acid
- 6-oxoisopimaric acid
- 6α-hydroxyisopimaric acid
- Isopimara-7,9(11),15-trien-18-oic acid
Comparison: 7,15-Isopimaradien-18-oic acid is unique due to its specific interaction with BK channels and its role as a retinoid X receptor agonist. While similar compounds like pimaric acid and sandaracopimaric acid share structural similarities, they may not exhibit the same biological activities or potency in modulating ion channels .
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15?,16?,18-,19+,20+/m0/s1 |
InChIキー |
MXYATHGRPJZBNA-SSYYCLFMSA-N |
異性体SMILES |
C[C@@]1(CCC2C(=CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C |
正規SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
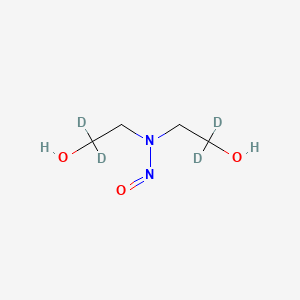
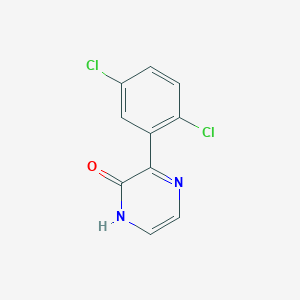



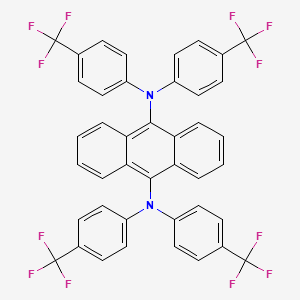
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
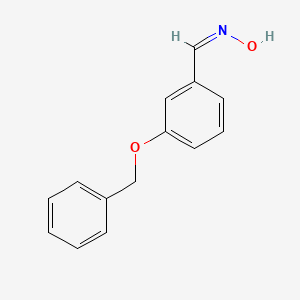
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
